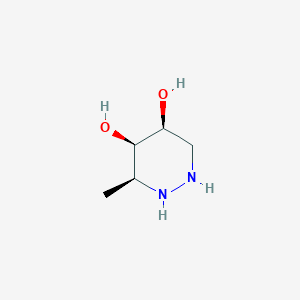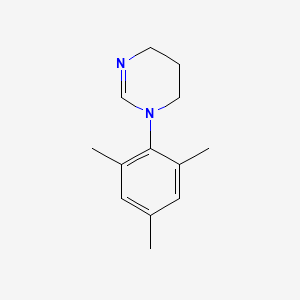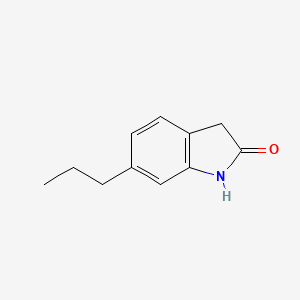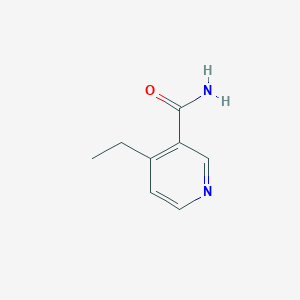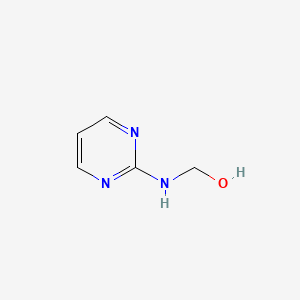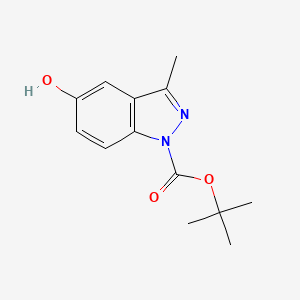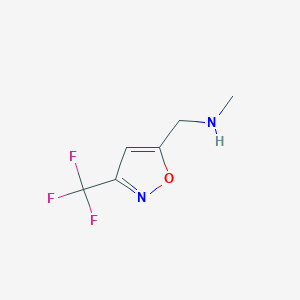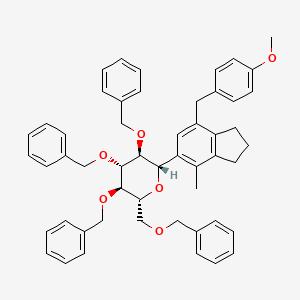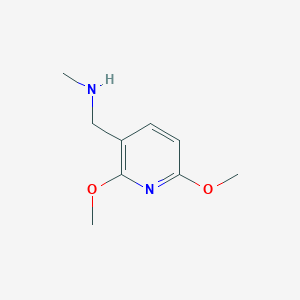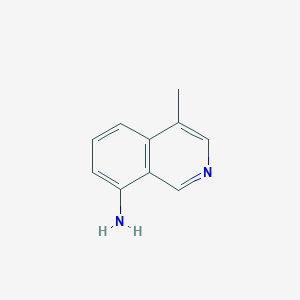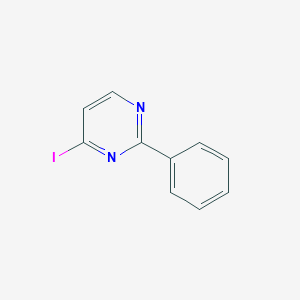
4-Iodo-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the class of pyrimidines It is characterized by the presence of an iodine atom at the 4th position and a phenyl group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-phenylpyrimidine typically involves the iodination of 2-phenylpyrimidine. One common method is the reaction of 2-phenylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form corresponding phenyl derivatives, while reduction reactions can lead to the formation of hydrogenated products.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation Reactions: Produce phenyl derivatives with various functional groups.
Reduction Reactions: Result in hydrogenated pyrimidine compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The primary mechanism of action of 4-Iodo-2-phenylpyrimidine involves its interaction with molecular targets such as MIF and D-dopachrome tautomerase (DDT). By covalently modifying the N-terminal proline residue of these proteins, the compound inhibits their tautomerase activity, leading to the downregulation of intracellular signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Iodo-6-phenylpyrimidine: Shares a similar structure but with the iodine atom at the 6th position.
2-Phenylpyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 4-Iodo-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to inhibit MIF and DDT makes it a valuable compound in medicinal chemistry research, particularly for developing new therapeutic agents for cancer and inflammatory diseases .
Properties
Molecular Formula |
C10H7IN2 |
|---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
4-iodo-2-phenylpyrimidine |
InChI |
InChI=1S/C10H7IN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
WTEXKEHNJALAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
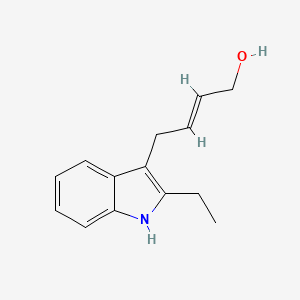
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
